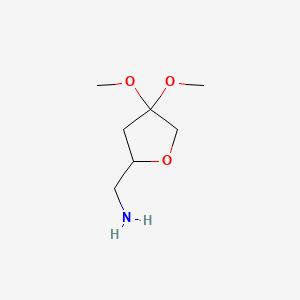

1-(4,4-Dimethoxyoxolan-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Dimethoxyoxolan-2-yl)methanamine is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4,4-Dimethoxyoxolan-2-yl)methanamine, a compound classified as an aliphatic amine, has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H15N1O3

- CAS Number : 2743438-08-4

- Molecular Weight : 159.20 g/mol

The compound features a methanamine group attached to a dimethoxy-substituted oxolane ring, which contributes to its unique reactivity and interaction with biological systems. The presence of methoxy groups enhances the compound's solubility and potential bioactivity.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 monooxygenase enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

- Receptor Modulation : It can bind to specific receptors, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it may exhibit activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Case Studies

- Study on Antibacterial Activity : A study investigated the antibacterial effects of several compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus compared to traditional antibiotics .

- Inhibition of Cytochrome P450 : Another research project demonstrated that this compound effectively inhibits cytochrome P450 enzymes in vitro, suggesting its potential as a pharmacological agent in drug interactions .

Applications in Drug Development

The versatility of this compound makes it a promising candidate for various applications:

- Drug Synthesis : It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Therapeutic Uses : Ongoing research aims to explore its use in treating infections and metabolic disorders due to its enzyme-inhibiting properties.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)methanamine | Structure | Moderate antibacterial activity |

| 1-(3-Methoxyphenyl)methanamine | Structure | Low antimicrobial activity |

The comparison highlights the unique position of this compound in terms of its enhanced biological activity due to the specific arrangement of functional groups.

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(4,4-dimethoxyoxolan-2-yl)methanamine |

InChI |

InChI=1S/C7H15NO3/c1-9-7(10-2)3-6(4-8)11-5-7/h6H,3-5,8H2,1-2H3 |

InChI Key |

RTLRFNGMLKUKNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC(OC1)CN)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.